![molecular formula C19H16FN3O3S B2569166 N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide CAS No. 921792-21-4](/img/structure/B2569166.png)
N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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Overview
Description
N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide, also known as FABP4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
- The compound has been investigated for its antimicrobial potential. In vitro studies revealed that certain derivatives of this compound exhibit promising activity against both Gram-positive and Gram-negative bacterial species, as well as fungal pathogens .
- In the case of N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide, specific derivatives demonstrated potent anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) in vitro .
- Researchers have explored the pharmacological activities of synthesized derivatives of this compound to address drug resistance by pathogens and cancer cells .
- Researchers have leveraged the thiazole scaffold to design compounds with potential therapeutic applications .
- The molecular structures of synthesized derivatives were confirmed through physicochemical properties and spectroanalytical data (NMR, IR, and elemental analysis) .
Antimicrobial Activity
Anticancer Properties
Drug Resistance Mitigation
Heterocyclic Thiazole Nucleus
Structural Confirmation
Molecular Docking Studies
Mechanism of Action
Target of action
Compounds containing a thiazole ring, such as “N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide”, have been found to exhibit diverse biological activities . They have been studied for their antimicrobial, antifungal, antiviral, and antitumor properties . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.
Mode of action
The mode of action of thiazole derivatives can also vary. Some thiazole compounds exert their effects by blocking the biosynthesis of certain bacterial lipids . Others may interact with specific enzymes or receptors in the body, altering their function.
properties
IUPAC Name |
N-[4-[2-(3-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-26-16-7-5-12(6-8-16)18(25)23-19-22-15(11-27-19)10-17(24)21-14-4-2-3-13(20)9-14/h2-9,11H,10H2,1H3,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOPLILPDGLSJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide |
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